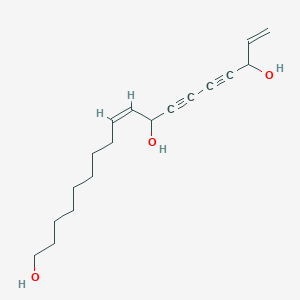
2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The presence of the fluorophenyl group and the nitrile group in this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with malononitrile and ammonium acetate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol at elevated temperatures to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
化学反应分析
Types of Reactions
2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile
- 2-amino-4-(4-bromophenyl)-1H-pyrrole-3-carbonitrile
- 2-amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile
Uniqueness
2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity, stability, and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H8FN3 |
|---|---|
分子量 |
201.20 g/mol |
IUPAC 名称 |
2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H8FN3/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6,15H,14H2 |
InChI 键 |
PWWSHHHOQXFBMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CNC(=C2C#N)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid](/img/structure/B11747379.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747388.png)
![[4-(1-Carbamoylcyclopropyl)phenyl]boronic acid](/img/structure/B11747406.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11747414.png)
![N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747418.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747431.png)
![1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11747434.png)
![butyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747435.png)
![[2-(dimethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747440.png)


![N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747469.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747475.png)
